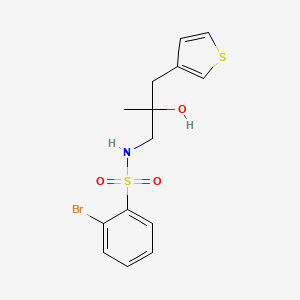

S-(2-bromophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(2-bromophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been studied extensively for its potential as a therapeutic agent in cancer treatment, as well as its use as a tool compound in scientific research.

Scientific Research Applications

Biocatalysis in Drug Metabolism

- Sulfonamide compounds like LY451395, a biaryl-bis-sulfonamide, have been used to study the application of biocatalysis in drug metabolism. A study demonstrated the production of mammalian metabolites of LY451395 using Actinoplanes missouriensis for structural characterization, highlighting the role of sulfonamide compounds in metabolic studies (Zmijewski et al., 2006).

Surface-active Properties

- Sulfobetaine-type zwitterionic gemini surfactants, similar in structure to S-(2-bromophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido, have been synthesized and their surface-active properties studied. These surfactants showed varying critical micelle concentration and surface tension, indicating their potential application in physicochemical processes (Yoshimura et al., 2006).

Synthesis and Properties of Polymers

- Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, which are structurally related to the compound , have been synthesized for fuel-cell applications. These polymers exhibit high proton conductivity and mechanical properties, indicating their utility in fuel cell membranes (Bae et al., 2009).

Organic Synthesis

- The compound has analogs used in organic synthesis. For example, the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, which have biological activities and are used in synthetic organic chemistry, demonstrates the compound's relevance in chemical synthesis (Kharkov University Bulletin Chemical Series, 2020).

Catalysis in Organic Reactions

- N-bromo sulfonamide reagents, closely related to S-(2-bromophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido, have been used as catalysts in organic reactions. A study describes the synthesis of novel N-bromo sulfonamide and its application in the synthesis of biologically active compounds (Khazaei et al., 2014).

Antimicrobial Evaluation

- Sulfonamide-derived compounds and their transition metal complexes have been synthesized and evaluated for their antimicrobial activity. This indicates the potential of sulfonamide compounds in pharmaceutical and medicinal chemistry (Chohan & Shad, 2011).

Mechanism of Action

Target of Action

Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse pharmacological properties .

Result of Action

Given the pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .

properties

IUPAC Name |

2-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3S2/c1-14(17,8-11-6-7-20-9-11)10-16-21(18,19)13-5-3-2-4-12(13)15/h2-7,9,16-17H,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGIZCRODWBQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)

![2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide](/img/structure/B2995990.png)

![Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride](/img/structure/B2995993.png)

![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2996001.png)

![Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate](/img/structure/B2996004.png)